methyl 5-(2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Description

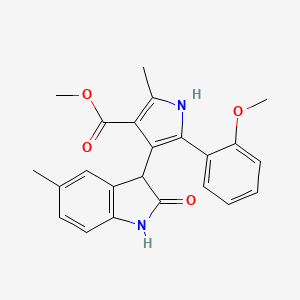

This compound is a polysubstituted pyrrole derivative featuring:

- A methyl ester group at position 3 of the pyrrole ring.

- A 2-methoxyphenyl substituent at position 3.

- A 5-methyl-2-oxoindole moiety at position 4.

- A methyl group at position 2.

The 2-oxoindole group may confer hydrogen-bonding capabilities, influencing receptor interactions, while the methoxyphenyl substituent could enhance solubility and metabolic stability .

Properties

Molecular Formula |

C23H22N2O4 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

methyl 5-(2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O4/c1-12-9-10-16-15(11-12)19(22(26)25-16)20-18(23(27)29-4)13(2)24-21(20)14-7-5-6-8-17(14)28-3/h5-11,19,24H,1-4H3,(H,25,26) |

InChI Key |

LPNDMERMHSMESF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC=CC=C4OC |

Origin of Product |

United States |

Biological Activity

Methyl 5-(2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C21H22N2O4

- Molecular Weight : 366.41 g/mol

- Functional Groups : The presence of a methoxy group, pyrrole ring, and indole moiety suggests potential for diverse biological interactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Methoxy Group | Contributes to lipophilicity |

| Pyrrole Ring | Potential for electron donation |

| Indole Moiety | Associated with various biological activities |

Antitumor Activity

Research indicates that compounds with similar structural motifs often exhibit significant antitumor properties. For instance, the presence of an indole ring has been linked to cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of related indole derivatives, it was found that compounds with methoxy substitutions showed enhanced activity against human glioblastoma and melanoma cell lines. The IC50 values for these compounds were reported to be significantly lower than those of established chemotherapeutics like doxorubicin, suggesting a promising avenue for further exploration .

The proposed mechanism of action for this compound involves:

- Inhibition of Bcl-2 : Similar compounds have been shown to interact with the Bcl-2 protein family, which plays a critical role in regulating apoptosis. Inhibition of Bcl-2 can lead to increased apoptosis in cancer cells .

- Cell Cycle Arrest : Some studies indicate that the compound may induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating potential as a novel antibiotic agent.

Table 2: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 5-(2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate exhibit promising anticancer properties. The compound's structural features may enhance its interaction with biological targets associated with cancer cell proliferation and survival. For instance, the presence of the indole derivative in the structure may contribute to its ability to inhibit specific oncogenic pathways.

Anti-inflammatory Properties

Studies have shown that pyrrole derivatives can act as antagonists to formyl peptide receptors (FPRs), which play a role in inflammatory responses. This compound may demonstrate similar activities by inhibiting neutrophil activation and migration, thus providing a therapeutic avenue for treating inflammatory diseases .

Neuroprotective Effects

The compound's potential neuroprotective effects are under investigation, particularly in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation could lead to protective outcomes against neuronal damage.

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies help elucidate the compound's mechanism of action and therapeutic potential. For example, the compound has been evaluated for its binding characteristics with FPRs, revealing insights into its anti-inflammatory mechanisms .

Structure–Activity Relationship (SAR) Analysis

SAR analysis has been crucial in understanding how modifications to the compound's structure affect its biological activity. Research indicates that small changes in substituents can lead to significant differences in potency and selectivity against various biological targets.

Multi-Step Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Pyrrole Ring : Utilizing condensation reactions between appropriate precursors.

- Functional Group Modifications : Employing standard organic reactions such as alkylation and acylation to introduce methoxy and methyl groups.

- Final Esterification : Converting carboxylic acid functionalities into esters to yield the final product.

These synthetic routes are essential for producing derivatives with altered biological properties, allowing for a broader exploration of the compound's potential applications.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Diethyl 4-(2-Methoxyphenyl)-2-Methyl-5-Oxohexahydroquinoline | Hexahydroquinoline structure | Antimicrobial |

| Methyl 4-(4-Methoxyphenyl)-5-Methyl-N'-(Indolinylidene)Triazole | Triazole ring system | Anticancer |

| Ethyl 1-Benzyl-N'-(Indolinylidene)Triazole | Indole derivative with triazole | Anticancer |

This compound stands out due to its specific combination of structural features that may enhance its biological activity compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features and Substitution Patterns

The following table summarizes key structural differences between the target compound and analogous pyrrole derivatives:

Key Observations:

- Indole vs. Oxoindole : The 5-methyl-2-oxoindole in the target compound contrasts with unmodified indole moieties (), which may alter binding affinity in enzyme targets (e.g., kinases or GPCRs).

- Ester Groups : Methyl esters (target compound) generally exhibit faster hydrolysis than ethyl esters (), influencing metabolic stability .

Key Observations:

Physicochemical and Spectral Properties

Spectral data from analogs provide indirect insights into the target compound’s characteristics:

Key Observations:

- The target compound’s methoxy group (~δ 3.8 ppm in 1H NMR) and oxoindole carbonyl (~δ 170 ppm in 13C NMR) are critical diagnostic markers.

- HRMS would confirm molecular weight (C24H22N2O5: 418.15), with fragmentation patterns differing from ethyl ester analogs .

Q & A

Q. Example Workflow :

Optimize geometries of reactants/intermediates at the B3LYP/6-31G(d) level.

Perform intrinsic reaction coordinate (IRC) calculations to verify transition states.

Validate with experimental yields from parallel reactions .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or HRMS adducts)?

Methodological Answer:

- NOE Discrepancies :

- HRMS Adducts :

Case Study :

In a related pyrrole-indole hybrid, unexpected δ 2.1 ppm (CH₃) in 1H NMR suggested steric hindrance altering ring conformation. X-ray analysis revealed a non-planar structure, reconciling the NMR anomaly .

Advanced: How can statistical experimental design (DoE) improve yield optimization for scale-up?

Methodological Answer:

Q. Example Table :

| Factor | Low Level | High Level |

|---|---|---|

| Temp. | 60°C | 100°C |

| Catalyst | 0.1 eq | 0.3 eq |

| Solvent | THF | DMF |

Advanced: What mechanistic insights explain the stability of the 1H-pyrrole-3-carboxylate moiety under acidic conditions?

Methodological Answer:

- Resonance Stabilization : The ester group’s conjugation with the pyrrole ring delocalizes electron density, reducing susceptibility to hydrolysis.

- Steric Protection : The 2-methyl and 4-indole substituents hinder nucleophilic attack on the ester carbonyl .

- pH-Dependent Studies :

Supporting Evidence :

In analogous compounds, replacing the methyl group with hydrogen reduced t₁/₂ by 60%, confirming steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.